N-methylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-methylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions, particularly halogenation, can be performed using halogens like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed
Oxidation: Formation of N-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives such as 3-bromo-N-methylimidazo[1,2-a]pyridine-2-carboxamide.
Scientific Research Applications
N-methylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Investigated for its anticancer properties, particularly in the inhibition of tumor cell growth.
Industry: Utilized in the development of fluorescent probes for the detection of metal ions.
Mechanism of Action
The mechanism of action of N-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes essential for cell wall synthesis . In anticancer research, it may interfere with DNA replication and repair mechanisms, leading to the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
3-bromo-2-methylimidazo[1,2-a]pyridine: Exhibits significant antimicrobial properties against Staphylococcus aureus.
N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide: Studied for its anticancer activity.
Uniqueness
N-methylimidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of biological activities, making it a versatile compound for various research applications. Its ability to undergo multiple types of chemical reactions also enhances its utility as a synthetic intermediate in medicinal chemistry .
Properties
CAS No. |
1341383-68-3 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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